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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

Cat. No.: B086233

A Comparative Guide to Spectroscopic Data of
2,2,5,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectroscopic data for 2,2,5,5-
Tetramethylhexane. The information is compiled from established databases to assist in the
identification and characterization of this compound. While infrared (IR) and mass spectrometry
(MS) data are readily accessible, experimental nuclear magnetic resonance (NMR) data for this
specific molecule is not available in the public databases searched.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the general workflow for cross-referencing spectroscopic data
of a chemical compound with available databases.
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Caption: Workflow for acquiring, processing, and cross-referencing spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 2,2,5,5-
Tetramethylhexane from prominent public databases.

Infrared (IR) Spectroscopy Data

Wavenumber Intensity/Transmitt .
Database Assignment
(cm™?) ance
NIST WebBook ~2960 Strong C-H stretch (alkane)
~1470 Medium C-H bend (CH2)
~1365 Medium C-H bend (t-butyl)
~1250 Medium C-C skeletal vibration

Mass Spectrometry (MS) Data
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Database m/z Relative Intensity Assignment

[C(CH3)3]* (tert-butyl

NIST WebBook 57 100 cation) - Base Peak
41 ~40 [C3Hs]*
71 ~20 [CsHaa]*
142 Not Observed [M]* (Molecular lon)

C(CHs)s]* (tert-butyl
PubChem > 100 E:aiion))— :Ba(se Peaky
41 High [CsHs]*
71 Moderate [CsHaa]*
142 Not Observed [M]* (Molecular lon)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental *H and *3C NMR data for 2,2,5,5-Tetramethylhexane were not found in the
Spectral Database for Organic Compounds (SDBS), PubChem, or other publicly searched
scientific databases. For branched alkanes, typical chemical shift ranges are:

e 'HNMR: 0.8 -1.7 ppm
e 13C NMR: 10 - 60 ppm

Due to the high symmetry of 2,2,5,5-Tetramethylhexane, a simple NMR spectrum would be
expected. The *H NMR spectrum would likely show two singlets corresponding to the methyl
and methylene protons. The 13C NMR spectrum would be expected to show three signals
corresponding to the methyl, methylene, and quaternary carbons.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy
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Objective: To obtain the infrared spectrum of liquid 2,2,5,5-Tetramethylhexane to identify
characteristic functional group vibrations.

Methodology:

e Sample Preparation: A drop of neat (undiluted) 2,2,5,5-Tetramethylhexane is placed
between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The
plates are gently pressed together to form a thin liquid film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[¢]

A background spectrum of the empty salt plates is recorded to subtract atmospheric and
instrumental interferences.

[¢]

The sample is placed in the spectrometer's sample holder.

o

The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

[e]

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to
elucidate the molecular weight and fragmentation pattern of 2,2,5,5-Tetramethylhexane.

Methodology:

e Sample Introduction: A small amount of 2,2,5,5-Tetramethylhexane is introduced into the
mass spectrometer, typically via a gas chromatography (GC) system for separation and
purification, or by direct injection.

« lonization: Electron lonization (EIl) is commonly used for alkanes. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an
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electron to form a molecular ion (M*) and subsequent fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: An electron multiplier or a similar detector records the abundance of each ion at a
specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol for Alkanes)

Objective: To obtain *H and 3C NMR spectra to determine the chemical environment and
connectivity of the hydrogen and carbon atoms in the molecule.

Methodology:
e Sample Preparation:

o Approximately 5-10 mg of 2,2,5,5-Tetramethylhexane is dissolved in about 0.5-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean NMR tube.

o A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the
solution to provide a reference signal at 0 ppm.

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
o Data Acquisition:

o The NMR tube is placed in the spectrometer's probe.

o The magnetic field is "shimmed" to achieve homogeneity.

o For 'H NMR, a series of radiofrequency pulses are applied, and the resulting free
induction decay (FID) signal is recorded.
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o For 3C NMR, a similar process is used, often with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is typically
required due to the low natural abundance of the 13C isotope.

o Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier
transform. The resulting spectrum is then phased and baseline-corrected to produce the final
NMR spectrum.

 To cite this document: BenchChem. [Cross-referencing spectroscopic data of 2,2,5,5-
Tetramethylhexane with databases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086233#cross-referencing-spectroscopic-data-of-2-2-
5-5-tetramethylhexane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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